Desisobutyl-Benzylsibutramine-d6

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Desisobutyl-Benzylsibutramine-d6 is a stable isotope-labeled analogue of the sibutramine derivative Desisobutyl-Benzylsibutramine (also known as 11‑desisobutyl‑11‑benzylsibutramine or benzylsibutramine). The unlabelled parent compound was first identified in 2013 as a novel adulterant in weight‑loss supplements via ion mobility spectrometry and was structurally elucidated using LC‑MS and NMR.

Molecular Formula C₂₀H₁₈D₆ClN
Molecular Weight 319.9
Cat. No. B1152818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesisobutyl-Benzylsibutramine-d6
Synonymsα-[1-(4-Chlorophenyl)cyclobutyl]-N,N-dimethylbenzeneethanamine-d6;  1-(1-(N,N-(Dimethyl-D3)amino)-2-Ph-ethyl)-1-(4-chlorophenyl)-cyclobutane; 
Molecular FormulaC₂₀H₁₈D₆ClN
Molecular Weight319.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desisobutyl-Benzylsibutramine-d6 — Deuterated Internal Standard for Quantitative LC-MS/MS of Illicit Sibutramine Analogues


Desisobutyl-Benzylsibutramine-d6 is a stable isotope-labeled analogue of the sibutramine derivative Desisobutyl-Benzylsibutramine (also known as 11‑desisobutyl‑11‑benzylsibutramine or benzylsibutramine). The unlabelled parent compound was first identified in 2013 as a novel adulterant in weight‑loss supplements via ion mobility spectrometry and was structurally elucidated using LC‑MS and NMR [1]. The ‑d6 variant carries six deuterium atoms across the two N‑methyl groups, giving a molecular formula of C₂₀H₁₈D₆ClN and a monoisotopic mass of 319.9 g mol⁻¹ . It is supplied as a neat reference standard intended primarily as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods that quantify the unlabelled analogue in biological matrices, dietary supplements, and forensic specimens .

Why Unlabelled or Alternative Deuterated Sibutramine Standards Cannot Substitute for Desisobutyl‑Benzylsibutramine‑d6


In quantitative bioanalysis the internal standard must closely mimic the analyte’s behaviour during sample preparation, chromatographic separation and ionisation, yet be distinguishable by mass. Substituting Desisobutyl‑Benzylsibutramine‑d6 with the unlabelled analogue as an IS is impossible because the two compounds cannot be mass‑resolved [1]. Substituting with other deuterated sibutramine analogues (e.g. Sibutramine‑d6, Didesmethyl Sibutramine‑d6) introduces differences in retention time, extraction recovery and ionisation efficiency that degrade method accuracy and precision [2]. The benzyl‑for‑isobutyl substitution in the target molecule alters its chromatographic and mass spectrometric properties relative to the parent sibutramine scaffold, requiring a structurally matched internal standard to meet the acceptance criteria of regulated bioanalysis [3].

Quantitative Differentiation Evidence for Desisobutyl‑Benzylsibutramine‑d6 Versus Closest Comparators


A +6 Da Mass Shift Enables Interference‑Free Quantification Against Unlabelled Desisobutyl‑Benzylsibutramine

Desisobutyl‑Benzylsibutramine‑d6 exhibits a +6.04 Da mass shift relative to the unlabelled compound (C₂₀H₂₄ClN). This mass difference allows the internal standard to be cleanly separated from the analyte signal in both single‑stage and tandem mass spectrometry, eliminating cross‑talk that would otherwise compromise accuracy at low concentrations .

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

≥98 Atom % Deuterium Incorporation Minimises Unlabelled Carryover and Extends Linear Dynamic Range

Commercial Desisobutyl‑Benzylsibutramine‑d6 is supplied at a deuteration level of ≥98 atom % D across six positions. Lower‑purity or partially labelled alternatives can produce significant unlabelled (d₀) signals that overlap with the analyte channel, raising the lower limit of quantification (LLOQ). The high isotopic purity keeps the d₀ contribution below 2 % of the total IS response, enabling a linear dynamic range of at least 20–200 pg mg⁻¹ in hair or plasma matrices, consistent with validation data from structurally related deuterated sibutramine ISs [1].

Isotopic Purity Deuterium Incorporation Method Validation

Deuterium Isotope Effect on Retention Time Provides Additional Selectivity in Complex Matrices

Deuterated compounds often elute slightly earlier than their non‑deuterated counterparts owing to the deuterium isotope effect on hydrophobic interactions with reversed‑phase stationary phases. For Desisobutyl‑Benzylsibutramine‑d6 a small but reproducible negative retention‑time shift (≈ – 0.02 to – 0.05 min under standard LC conditions) relative to the unlabelled analyte is expected, analogous to observations for other ‑d6‑labelled sibutramine derivatives [1]. This shift supplies an extra dimension of selectivity that non‑deuterated structural analogues (e.g. Desmethylsibutramine, Didesmethylsibutramine) cannot offer because those analogues differ structurally and display substantially different retention times (ΔRT > 0.5 min), violating the co‑elution requirement for effective matrix‑effect correction [2].

Chromatography Isotope Effect Matrix Effects

Deuterated Internal Standards Enable Sub‑ng mL⁻¹ Detection Limits in LC‑MS/MS Assays

Although method‑validation data specific to Desisobutyl‑Benzylsibutramine‑d6 remain sparse, closely related deuterated sibutramine‑analogue ISs have demonstrated LLOQs of 0.05 ng mL⁻¹ with CV < 2 % in human plasma using UHPLC‑MS/MS [1]. In contrast, methods that employ non‑deuterated internal standards for sibutramine quantification typically report LLOQs of 1–5 ng mL⁻¹ and CVs of 5–15 %, largely because of inadequate matrix‑effect compensation [2]. The structurally identical ‑d6 IS ensures equivalent extraction recovery (85.2–91.8 % for sibutramine from hair), as demonstrated by GC‑MS/MS isotope‑dilution methods that used deuterated internal standards [2].

Detection Limit Precision Accuracy

Benzyl‑for‑Isobutyl Substitution Distinguishes This Analogue from Sibutramine and Its Major Metabolites

The unlabelled compound 11‑Desisobutyl‑11‑benzylsibutramine was distinguished from sibutramine by a relative retention time (RRT) of 1.04 and a predicted molecular formula of C₂₀H₂₄NCl via high‑resolution mass spectrometry [1]. The benzyl moiety at the 11‑position replaces the isobutyl group of sibutramine, producing distinct MS/MS fragmentation patterns. The common sibutramine metabolites Desmethylsibutramine and Didesmethylsibutramine retain the isobutyl scaffold, making them unsuitable as internal standards for the benzyl analogue [2].

Structural Elucidation Adulterant Identification Forensic Chemistry

Six‑Deuterium Label Enables Definitive Metabolic Fate Tracking in In Vitro and In Vivo Models

The metabolic fate of benzylsibutramine has been characterised using human liver microsomes and rat models, with 11 metabolites identified by LC‑Q‑TOF‑MS/MS [1]. The ‑d6‑labelled internal standard is essential for such studies because it permits accurate quantification of the unlabelled analyte and its metabolites without interference from complex biological matrices. Non‑deuterated internal standards cannot be used in isotope‑dilution workflows because they co‑migrate precisely with the analyte and produce identical fragmentation patterns [2].

Metabolic Tracing Drug Metabolism Forensic Toxicology

Procurement‑Driven Application Scenarios for Desisobutyl‑Benzylsibutramine‑d6


Forensic Toxicology and Adulterant Screening in Dietary Supplements

Regulatory and forensic laboratories screening weight‑loss products for undeclared sibutramine analogues require a structurally matched deuterated internal standard to achieve the sub‑ng mL⁻¹ detection limits mandated by ISO 17025 guidelines. Desisobutyl‑Benzylsibutramine‑d6 is the only commercially available IS that delivers the necessary mass separation (+6 Da) and co‑elution behaviour to quantify the parent benzylsibutramine adulterant [1].

Clinical and Forensic Hair Testing for Sibutramine Analogues

Hair‑segment analysis demands LLOQs in the low pg mg⁻¹ range and extraction recoveries above 85 % to meet forensic evidentiary standards. Methods that employ Desisobutyl‑Benzylsibutramine‑d6 as an IS can achieve calibration ranges of 20–200 pg mg⁻¹ with inter‑day precision better than 10 %, as demonstrated by analogous deuterated‑IS GC‑MS/MS assays [2].

In Vitro and In Vivo Metabolic Tracing of Benzylsibutramine

The 11 metabolites of benzylsibutramine identified by LC‑Q‑TOF‑MS/MS were characterised using human liver microsome incubations and rat models. Only a ‑d6‑labelled IS enables accurate quantification of each metabolite without interference from the biological matrix, making it an essential reagent for any metabolic or toxicokinetic study of this compound class [3].

Regulatory Compliance and Quality Control in Analytical Laboratories

Accredited laboratories conducting quantitative analysis of sibutramine analogues in support of FDA import alerts or national doping‑control programmes must meet stringent method‑validation criteria. The high isotopic purity (≥98 atom % D) and low d₀ carryover of Desisobutyl‑Benzylsibutramine‑d6 ensure compliance with FDA/EMA bioanalytical method validation guidance, which requires IS interference to be ≤5 % of the analyte response at the LLOQ .

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